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Introduction

Urate Transporter 1 (URAT1), encoded by the SLC22A12 gene, is a crucial protein in the
regulation of serum uric acid levels.[1][2] Primarily expressed on the apical membrane of renal
proximal tubule cells, URAT1 is responsible for the reabsorption of approximately 90% of the
uric acid filtered by the glomeruli.[1][2] Consequently, inhibition of URAT1 is a primary
therapeutic strategy for the management of hyperuricemia and gout.[1][2] Verinurad (also
known as RDEA3170) is a potent and selective inhibitor of URAT1, making it a valuable tool for
studying urate transport and a promising candidate for gout therapy.[3][4][5]

These application notes provide a detailed protocol for conducting an in vitro URAT1 inhibition
assay using Verinurad. The protocol is designed for researchers in academic and industrial
settings who are involved in drug discovery and development for gout and other hyperuricemia-
related conditions.

Principle of the Assay

This assay measures the ability of a test compound, in this case, Verinurad, to inhibit the
uptake of a labeled substrate (e.g., [**C]-uric acid) into cells that are engineered to overexpress
the human URATL1 transporter. The reduction in substrate uptake in the presence of the
inhibitor is proportional to its inhibitory activity. The half-maximal inhibitory concentration (ICso)
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can then be determined by measuring the substrate uptake over a range of inhibitor
concentrations.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from an in vitro URAT1
inhibition assay with Verinurad.

) Benzbromarone Probenecid

Parameter Verinurad
(Control) (Control)
URAT1 ICso 25 nM[3] ~0.3 uM ~50 uM
OAT1 ICso 4.6 uM[3] Not specified Not specified
OAT4 ICso 5.9 uMJ[3] Not specified Not specified
Mechanism of N N N
Competitive[3] Competitive Competitive

Inhibition

Experimental Protocols
Materials and Reagents

e Cell Line: Human Embryonic Kidney (HEK-293T) cells or Madin-Darby Canine Kidney Il
(MDCK-II) cells.[5][6]

» Expression Vector: A mammalian expression vector containing the full-length human URAT1
(hURAT1) cDNA.

o Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine®).

¢ Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.

o Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
e Substrate: [**C]-Uric Acid.

e Inhibitors: Verinurad, Benzbromarone (positive control).
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« Scintillation Cocktail: A suitable liquid scintillation cocktail for radiolabeled samples.
o Multi-well Plates: 24- or 48-well cell culture plates.

 Instrumentation: Cell culture incubator, liquid scintillation counter, centrifuge.

Experimental Workflow Diagram

HEK-293T Cell Culture (Seed Cells into Multi-well Plates)—P(Wash Cells with Assay Buffer) Cell Lysis

A A

Y Y

(Transfection with hURAT1 Plasmid) (Pre—incubation with Verinurad or Vehicla Scintillation Counting

Y

o

Gncubation with [**C]-Uric Acid) Calculate ICso

Y

(Terminate Uptake with Ice-Cold Buﬂeaf

Click to download full resolution via product page

Caption: Workflow for the in vitro URAT1 inhibition assay.

Step-by-Step Protocol

e Cell Culture and Transfection:

o Culture HEK-293T cells in DMEM supplemented with 10% FBS and antibiotics in a
humidified incubator at 37°C with 5% CO:-.

o One day before transfection, seed the cells into multi-well plates to achieve 70-80%
confluency on the day of transfection.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b611665?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Transfect the cells with the hURAT1 expression vector or an empty vector (for control)
using a suitable transfection reagent according to the manufacturer's instructions.

o Allow the cells to express the transporter for 24-48 hours post-transfection.[7]

e URAT1 Inhibition Assay:

o On the day of the assay, aspirate the culture medium and wash the cells once with pre-
warmed assay buffer.

o Prepare serial dilutions of Verinurad and the positive control (Benzbromarone) in the
assay buffer. A typical concentration range for Verinurad would be from 0.1 nM to 10 uM.
Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the
inhibitor-treated wells.

o Add the inhibitor solutions or vehicle control to the respective wells and pre-incubate the
cells for 10-15 minutes at 37°C.

o Prepare the substrate solution by diluting [**C]-uric acid in the assay buffer to the desired
final concentration (e.g., 10 uM).

o Initiate the uptake reaction by adding the [**C]-uric acid solution to each well.

o Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes). This time should
be within the linear range of uptake.

o Terminate the uptake by rapidly aspirating the substrate solution and washing the cells
three times with ice-cold assay buffer.

o Quantification and Data Analysis:

o Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer
containing 1% Triton X-100).

o Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the
radioactivity using a liquid scintillation counter.
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o The specific uptake is calculated by subtracting the radioactivity in the empty vector-
transfected cells from that in the hURAT 1-transfected cells.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Determine the ICso value by fitting the data to a four-parameter logistic equation using a
suitable software package (e.g., GraphPad Prism).[3]

URAT1 Signaling Pathway and Mechanism of
Inhibition

URAT1 functions as an anion exchanger, mediating the reabsorption of urate from the renal
filtrate back into the proximal tubule cells in exchange for intracellular anions like lactate or

nicotinate.[2] Verinurad acts as a competitive inhibitor, binding to the transporter and thereby
blocking the passage of uric acid.[3]

Apical Membrane of Proximal Tubule Cell

> URAT1 Transporter
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Caption: Mechanism of URAT1-mediated urate transport and its inhibition by Verinurad.

Conclusion

This protocol provides a robust and reproducible method for assessing the in vitro inhibitory
activity of compounds against the human URAT1 transporter. Verinurad serves as a potent
and selective reference inhibitor for these studies. The detailed methodology and data
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presentation guidelines will aid researchers in the discovery and characterization of novel
therapeutic agents for the treatment of hyperuricemia and gout.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Mechanisms of urate transport and uricosuric drugs inhibition in human URAT1 - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC
[pmc.ncbi.nlm.nih.gov]

o 3. Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for
the treatment of hyperuricemia and gout - PMC [pmc.ncbi.nlm.nih.gov]

» 4. Pharmacokinetics, pharmacodynamics, and tolerability of verinurad, a selective uric acid
reabsorption inhibitor, in healthy adult male subjects - PMC [pmc.ncbi.nlm.nih.gov]

o 5. discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-
the-treatment-of-hyperuricemia-and-gout - Ask this paper | Bohrium [bohrium.com]

e 6. bioivt.com [bioivt.com]
o 7.researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Application Notes and Protocols: In Vitro URAT1
Inhibition Assay Using Verinurad]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b611665#protocol-for-in-vitro-uratl-inhibition-assay-
using-verinurad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b611665?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11811179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11811179/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12137875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12137875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5429603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5429603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5511024/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5511024/
https://www.bohrium.com/paper-details/discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout/811042173481910276-9354
https://www.bohrium.com/paper-details/discovery-and-characterization-of-verinurad-a-potent-and-specific-inhibitor-of-urat1-for-the-treatment-of-hyperuricemia-and-gout/811042173481910276-9354
https://bioivt.com/urat1-transporter-assay
https://www.researchgate.net/figure/Cell-based-urate-transport-assay-with-293A-cells-transiently-expressing-URAT1-a_fig1_341805689
https://www.benchchem.com/product/b611665#protocol-for-in-vitro-urat1-inhibition-assay-using-verinurad
https://www.benchchem.com/product/b611665#protocol-for-in-vitro-urat1-inhibition-assay-using-verinurad
https://www.benchchem.com/product/b611665#protocol-for-in-vitro-urat1-inhibition-assay-using-verinurad
https://www.benchchem.com/product/b611665#protocol-for-in-vitro-urat1-inhibition-assay-using-verinurad
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611665?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611665?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

